molecular formula C11H13N3O4S B14222821 N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide CAS No. 518068-03-6

N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide

Cat. No.: B14222821
CAS No.: 518068-03-6
M. Wt: 283.31 g/mol
InChI Key: ZBBUIJZKOVXLNQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is an organic compound characterized by the presence of nitro groups, a benzene ring, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the benzene ring . The subsequent introduction of the carbothioamide group can be achieved through a reaction with diethylamine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide may involve large-scale nitration reactors and specialized equipment to handle the reactive intermediates and ensure safety. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of N,N-Diethyl-3,5-diaminobenzene-1-carbothioamide.

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carbothioamide group may also play a role in modulating the compound’s reactivity and binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3,5-dinitrobenzamide: Similar structure but with an amide group instead of a carbothioamide group.

    N,N-Diethyl-3,5-dinitrobenzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

    N,N-Diethyl-3,5-dinitrobenzene-1-carboxamide: Features a carboxamide group in place of the carbothioamide group.

Uniqueness

N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired properties for various applications.

Properties

CAS No.

518068-03-6

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

N,N-diethyl-3,5-dinitrobenzenecarbothioamide

InChI

InChI=1S/C11H13N3O4S/c1-3-12(4-2)11(19)8-5-9(13(15)16)7-10(6-8)14(17)18/h5-7H,3-4H2,1-2H3

InChI Key

ZBBUIJZKOVXLNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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